6-(1h-Imidazol-1-yl)nicotinaldehyde
Overview
Description
6-(1h-Imidazol-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C9H7N3O. . This compound features an imidazole ring attached to a nicotinaldehyde moiety, making it a valuable intermediate in various chemical reactions and applications.
Scientific Research Applications
6-(1h-Imidazol-1-yl)nicotinaldehyde has a wide range of applications in scientific research:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1h-Imidazol-1-yl)nicotinaldehyde typically involves the condensation of nicotinaldehyde with imidazole under specific reaction conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-(1h-Imidazol-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 6-(1h-Imidazol-1-yl)nicotinic acid.
Reduction: 6-(1h-Imidazol-1-yl)nicotinyl alcohol.
Substitution: Various substituted imidazole derivatives.
Mechanism of Action
The mechanism of action of 6-(1h-Imidazol-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-(1H-Imidazol-1-yl)nicotinic acid
- 6-(1H-Imidazol-1-yl)-3-pyridinecarboxylic acid
- 6-(1H-Imidazol-1-yl)-3-pyridinecarboxamide
Uniqueness
6-(1h-Imidazol-1-yl)nicotinaldehyde is unique due to its specific structure, which combines an imidazole ring with a nicotinaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
6-imidazol-1-ylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-1-2-9(11-5-8)12-4-3-10-7-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHSEPOEYRTQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111205-03-9 | |
Record name | 6-(1H-imidazol-1-yl)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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